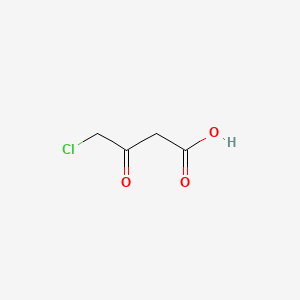

4-Chloro-3-oxobutyric acid

Description

BenchChem offers high-quality 4-Chloro-3-oxobutyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-oxobutyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNTYHJFWMUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182128 | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27807-84-7 | |

| Record name | 4-Chloro-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-3-oxobutyric acid synthesis from diketene

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid and its Esters from Diketene

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-oxobutyric acid and its alkyl esters, with a primary focus on the industrially prevalent method starting from diketene. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals. The guide delves into the core chemical principles, detailed experimental protocols, critical process parameters, and essential safety considerations. It is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this important chemical transformation. The synthesis is primarily a two-step process involving the controlled chlorination of diketene to form a reactive acid chloride intermediate, followed by in-situ esterification with an appropriate alcohol. Mastery of the reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yield and purity while mitigating the formation of undesirable byproducts.

Introduction

4-Chloro-3-oxobutyric acid and its esters, such as ethyl 4-chloroacetoacetate (E-4-CAA) and methyl 4-chloroacetoacetate (M-4-CAA), are highly valuable building blocks in organic synthesis.[1] Their bifunctional nature, possessing both a ketone and a reactive chloro-ester moiety, allows for a wide range of subsequent chemical modifications. A significant application of these intermediates is in the pharmaceutical industry; for instance, ethyl 4-chloroacetoacetate is a key intermediate in the synthesis of Oxiracetam, a nootropic drug used to improve cognitive function.[2]

While various synthetic routes exist, the most economically viable and widely adopted industrial method involves the chlorination of diketene followed by alcoholysis.[3][4] This approach is favored due to the availability of diketene as a bulk chemical feedstock. This guide will focus on this process, elucidating the underlying chemistry and providing practical, field-proven insights into its execution.

Reaction Overview and Mechanism

The synthesis from diketene is a sequential, two-step process that is often carried out as a one-pot reaction.

Step 1: Chlorination of Diketene Diketene (4-methylideneoxetan-2-one) reacts with chlorine to form the primary intermediate, 4-chloroacetoacetyl chloride (γ-chloroacetoacetic acid chloride).[5][6] This reaction is a highly exothermic electrophilic addition across the exocyclic double bond of the diketene molecule. The lactone ring of diketene opens during this process to form the acyl chloride.

Step 2: Alcoholysis (Esterification) The highly reactive 4-chloroacetoacetyl chloride intermediate is not typically isolated. Instead, it is immediately reacted in-situ with an alcohol (e.g., ethanol or methanol). The alcohol acts as a nucleophile, attacking the acyl chloride carbonyl carbon in a classic nucleophilic acyl substitution reaction. This step yields the desired 4-chloro-3-oxobutanoate ester and liberates hydrogen chloride (HCl) as a byproduct.[4][7]

The overall reaction scheme for the synthesis of Ethyl 4-chloroacetoacetate is as follows:

Overall Reaction: Diketene + Cl₂ → 4-Chloroacetoacetyl chloride 4-Chloroacetoacetyl chloride + C₂H₅OH → Ethyl 4-chloroacetoacetate + HCl

Caption: Workflow for the synthesis of Ethyl 4-chloroacetoacetate from diketene.

Detailed Experimental Protocol: Synthesis of Ethyl 4-chloroacetoacetate

The following protocol is a synthesized representation based on common industrial practices described in patent literature.[8][9] It is crucial that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and dropping funnel

-

Cooling circulator capable of reaching -10°C

-

Diketene (C₄H₄O₂, 84.07 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Anhydrous Copper (II) Sulfate (CuSO₄) (stabilizer)

-

Chlorine gas (Cl₂)

-

Ethanol (C₂H₅OH, anhydrous)

-

Vacuum distillation apparatus

Procedure:

Part A: Chlorination

-

Charge the reactor with 220g of dichloromethane and 0.08g of anhydrous copper sulfate.[8]

-

Begin stirring and cool the reactor contents to -10°C using the cooling circulator.[8][9]

-

Slowly add 84g (1.0 mol) of diketene to the cooled solvent while maintaining the temperature at -10°C.

-

Once the diketene is fully dissolved and the temperature is stable, begin bubbling 44g (approx. 0.62 mol, note: patents often specify reactant amounts by mass, careful stoichiometric analysis is needed) of chlorine gas through the gas inlet tube into the solution.[8][9] The introduction of chlorine should be done at a controlled rate to prevent a temperature spike. Maintain the reaction temperature at -10°C throughout the addition.

-

After the chlorine addition is complete, allow the mixture to stir for an additional 30-60 minutes at -10°C to ensure the reaction goes to completion.

Part B: Esterification

-

While maintaining the reaction temperature at or below 0-5°C, add 55g (approx. 1.2 mol) of anhydrous ethanol dropwise from the addition funnel.[8][9][10] The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

-

After the ethanol addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 1-2 hours.[10][11]

Part C: Work-up and Purification

-

The reaction mixture now contains the crude product, dissolved dichloromethane, and residual HCl. The solvent is removed by distillation.[8]

-

The resulting crude product is then purified by fractional distillation under reduced pressure (e.g., 1-3 mmHg) at a temperature of 45-60°C to yield pure ethyl 4-chloroacetoacetate as a colorless to pale yellow liquid.[1][12] This step is critical for removing byproducts and unreacted starting materials.

Process Parameters and Optimization

The success of this synthesis hinges on the precise control of several key parameters to maximize yield and purity while ensuring safety.

| Parameter | Recommended Condition | Rationale & Causality | Potential Issues if Deviated |

| Temperature | -10°C to 0°C for chlorination[2][8] | The chlorination of diketene is highly exothermic. Low temperatures suppress the formation of unwanted byproducts like 2-chloro and 2,4-dichloroacetoacetate esters.[7] | Higher temperatures lead to reduced selectivity, lower yield, and potential for runaway reactions. |

| Solvent | Inert chlorinated solvent (e.g., Dichloromethane)[5][8] | Provides a medium for the reaction, helps dissipate heat, and keeps reactants in the solution phase at low temperatures. | Use of protic or reactive solvents would lead to unwanted side reactions with diketene or the acid chloride intermediate. |

| Stoichiometry | Slight excess of chlorine is sometimes used.[7] | Ensuring complete consumption of diketene is often prioritized. The molar ratio of diketene to chlorine is critical.[5] | A large excess of chlorine leads to over-chlorination, forming 2,4-dichloroacetoacetyl chloride.[7] An excess of diketene will remain unreacted. |

| Stabilizer | 0.02-1% Anhydrous CuSO₄ (by mass of diketene)[8][9] | Catalytically inhibits the formation of the isomeric byproduct, ethyl 2-chloroacetoacetate, thus significantly improving the final product purity and distillation yield.[8] | Absence of a stabilizer can lead to crude product containing unacceptable levels of the 2-chloro isomer, complicating purification.[9] |

| Rate of Addition | Slow, controlled addition of chlorine and ethanol.[10] | Manages the exothermicity of both the chlorination and esterification steps and controls the rate of HCl gas evolution. | Rapid addition can cause dangerous temperature and pressure increases (runaway reaction). |

Safety and Handling

This synthesis involves highly hazardous materials and requires strict adherence to safety protocols.

-

Diketene (CAS: 674-82-8): Diketene is a flammable, toxic, and corrosive liquid with a pungent odor.[13][14] It is a potent lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[13][15] Crucially, diketene can undergo violent, exothermic polymerization when in contact with acids, bases, or water, or upon heating.[13][16][17]

-

Handling Precautions: Always handle in a well-ventilated fume hood.[15] Use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[16] Ensure all equipment is dry and free of acidic or basic residues. Metal containers should be grounded and bonded to prevent static discharge.[16] Store in a cool, dry, well-ventilated area away from heat and ignition sources, and ensure it is properly stabilized.[13]

-

-

Chlorine (Cl₂): Chlorine is a highly toxic and corrosive gas. Inhalation can cause severe respiratory damage. All operations involving chlorine gas must be conducted in a closed system, with any off-gas directed through a caustic scrubber to neutralize unreacted chlorine and HCl.

-

Chlorinated Solvents (e.g., Dichloromethane): These are volatile and have associated health risks. Handle with appropriate PPE and ensure good ventilation to avoid inhalation.[18]

-

General Process Hazards: The high exothermicity of the chlorination reaction presents a significant risk. A reliable cooling system and careful monitoring of the internal temperature are mandatory to prevent a thermal runaway.

Characterization and Purity

The final product, typically an ester like ethyl 4-chloroacetoacetate, is a colorless to pale orange-yellow liquid.[1]

-

Purity Analysis: Gas Chromatography (GC) is a standard method for assessing the purity of the final product and quantifying isomeric impurities.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.[19]

-

Structural Confirmation: While routine in an industrial setting, structural confirmation would be performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Synthesis of the Free Acid

While the esters are the most common synthetic targets, the free acid, 4-chloro-3-oxobutyric acid (CAS: 27807-84-7), can be prepared by the careful hydrolysis of its corresponding esters.[20] This is typically achieved by treating the ester with water, often under conditions that facilitate the reaction without degrading the sensitive beta-keto acid structure. The resulting aqueous solution can then be extracted and purified.[20]

Conclusion

The synthesis of 4-chloro-3-oxobutyric acid esters from diketene is a robust and scalable industrial process. This guide highlights that success is predicated on a deep understanding of the reaction mechanism and meticulous control over key process parameters. The use of low temperatures, appropriate solvents, and stabilizers is essential for achieving high selectivity and yield. Furthermore, a profound respect for the hazardous nature of the reagents, particularly diketene, is paramount for ensuring a safe and successful synthesis. Modern advancements, such as the use of continuous flow reactors, offer further improvements in safety, control, and efficiency for this important chemical transformation.[11][21]

References

- Ethyl 4-chloroacetoacetate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/2025-11-20/638-07-3_EN.htm]

- CN103787883A - Preparation method of 4-chloracetyl ethyl acetate - Google Patents. [URL: https://patents.google.

- Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. [URL: https://eureka.patsnap.

- Ethyl 4-chloroacetoacetate | 638-07-3 - ChemicalBook. [URL: https://www.chemicalbook.

- CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4 ... - Google Patents. [URL: https://patents.google.

- Process for the production of .gamma.-chloroacetoacetic acid chloride - WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=US4473508]

- CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester - Google Patents. [URL: https://patents.google.

- CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google Patents. [URL: https://patents.google.

- 4-Chloro-3-oxobutyryl chloride | 41295-64-1 - Benchchem. [URL: https://www.benchchem.com/product/41295-64-1]

- CN118063318A - Continuous synthesis method of 4-chloroacetoacetic acid ethyl ester - Google Patents. [URL: https://patents.google.

- US4468356A - Diketene chlorination method - Google Patents. [URL: https://patents.google.

- CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester - Google Patents. [URL: https://patents.google.

- Diketene SDS, 674-82-8 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/diketene-cas-674-82-8.html]

- Ethyl 4-chloroacetoacetate, 98% | 638-07-3 - Ottokemi. [URL: https://www.ottokemi.

- HAZARD SUMMARY - Diketene - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0710.pdf]

- ICSC 1280 - DIKETENE - International Chemical Safety Cards (ICSCs). [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_card_id=1280&p_version=2&p_lang=en]

- 4-Chloro-3-oxobutyric acid - SIELC Technologies. [URL: https://sielc.com/compound-4-chloro-3-oxobutyric-acid.html]

- Diketene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Diketene]

- Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-chloro-2-methoxyimino-3-oxobutyric-acid]

- Ethyl 4-chloro-3-oxobutanoate - SIELC Technologies. [URL: https://sielc.

- Guidance on Storage and Handling of Chlorinated Solvents. [URL: https://www.eurochlor.

- Diketene | C4H4O2 | CID 12661 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Diketene]

Sources

- 1. 4-Chloroacetoacetic acid ethyl ester | Ethyl 4-chloroacetoacetate, 98% | 638-07-3 | Ethyl 4-chloroacetoacetate, 98% | Ottokemi™ Product [ottokemi.com]

- 2. CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 3. Ethyl 4-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. Ethyl 4-chloroacetoacetate | 638-07-3 [chemicalbook.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. benchchem.com [benchchem.com]

- 7. US4468356A - Diketene chlorination method - Google Patents [patents.google.com]

- 8. CN103787883A - Preparation method of 4-chloracetyl ethyl acetate - Google Patents [patents.google.com]

- 9. CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester - Google Patents [patents.google.com]

- 10. CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 11. CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester - Google Patents [patents.google.com]

- 12. Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 13. ICSC 1280 - DIKETENE [chemicalsafety.ilo.org]

- 14. Diketene - Wikipedia [en.wikipedia.org]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

- 17. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 19. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]

- 20. prepchem.com [prepchem.com]

- 21. CN118063318A - Continuous synthesis method of 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

4-Chloro-3-oxobutyric acid chemical properties and structure

An In-depth Technical Guide to 4-Chloro-3-oxobutyric Acid: Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Chloro-3-oxobutyric acid, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its core chemical properties, structural nuances, reactivity, and its pivotal role as a precursor in the synthesis of high-value chiral intermediates for the pharmaceutical industry.

Core Molecular Profile and Physicochemical Properties

4-Chloro-3-oxobutyric acid, also known as 4-chloroacetoacetic acid, is a halogenated β-keto acid. Its structure incorporates a carboxylic acid, a ketone, and an α-chloro substituent, making it a highly reactive and valuable synthetic building block.

Chemical Structure and Properties

The fundamental properties of 4-Chloro-3-oxobutyric acid are summarized in the table below. These parameters are critical for its handling, reaction design, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅ClO₃ | [1][2] |

| Molecular Weight | 136.53 g/mol | [1][2] |

| CAS Number | 27807-84-7 | [3][4] |

| Appearance | Crystalline powder (typical) | [5] |

| Melting Point | 67-69 °C | [1][6] |

| Boiling Point | 284.8 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 1.397 g/cm³ (Predicted) | [6][7] |

| pKa | 2.44 ± 0.32 (Predicted) | [6] |

| Flash Point | 126.1 °C | [6][7] |

| Canonical SMILES | C(C(=O)CCl)C(=O)O | [2][6] |

| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N | [2][7] |

Keto-Enol Tautomerism: A Structural Dichotomy

A key characteristic of β-keto acids like 4-Chloro-3-oxobutyric acid is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[8] While the keto form typically predominates for simple ketones, the enol form of β-dicarbonyl compounds can be significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[9] This equilibrium is fundamental to the molecule's reactivity, particularly at the α-carbon.

Caption: Keto-enol tautomerism of 4-Chloro-3-oxobutyric acid.

The interconversion is catalyzed by both acid and base.[9][10] The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon.[8] The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate ion.[9]

Spectroscopic Signature

-

¹H NMR: Expect signals for the methylene protons adjacent to the chlorine, the methylene protons alpha to the carbonyl and carboxyl groups, and a broad singlet for the carboxylic acid proton. The enol form would show a characteristic vinyl proton signal and a downfield enolic hydroxyl proton.

-

¹³C NMR: Signals corresponding to the carboxylic carbon, the ketonic carbonyl carbon, and the two methylene carbons are expected.

-

IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a separate C=O stretch for the ketone. The enol form would display a C=C stretch and a different O-H stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH, Cl, and other fragments. Isotopic peaks corresponding to ³⁵Cl and ³⁷Cl would be observable.

Analysis of this compound and its reaction products is often performed using reverse-phase HPLC.[4]

Synthesis and Purification

The synthesis of 4-Chloro-3-oxobutyric acid and its derivatives often starts from readily available precursors like diketene or acetoacetic esters.[11] The chlorination of diketene is a common industrial method to produce the related 4-chloro-3-oxobutyryl chloride.[11] A laboratory-scale synthesis can be envisioned through the chlorination of an acetoacetic acid derivative followed by hydrolysis.

Exemplar Laboratory Synthesis Protocol: 4-Chloro-2-methoxyimino-3-oxobutyric acid

While a direct protocol for the parent acid is scarce, a detailed synthesis of a close derivative, 4-chloro-2-methoxyimino-3-oxobutyric acid, provides significant insight into the required chemical transformations.[12]

Step 1: Silylation

-

Dissolve 725 mg of 2-methoxyimino-3-oxobutyric acid in 15 ml of acetonitrile.

-

Add 2.8 ml of triethylamine to the solution.

-

Cool the mixture in an ice bath and add 2.5 ml of chlorotrimethylsilane dropwise.

-

Stir the mixture at 20-25 °C for 2 hours. This forms the trimethylsilyl ester and the trimethylsilyl enol ether.

Step 2: Chlorination

-

Add 10 ml of xylene and concentrate the reaction mixture under reduced pressure.

-

Suspend the residue in 15 ml of tetrahydrofuran and filter under a nitrogen atmosphere to remove insoluble salts.

-

Cool the filtrate to -30 °C.

-

Add 0.45 ml of sulfuryl chloride dropwise.

Step 3: Hydrolysis and Workup

-

Allow the mixture to warm to 20 °C and then concentrate under reduced pressure.

-

Add 20 ml of water to the residue and stir for 10 minutes to hydrolyze the silyl ester.

-

Adjust the pH to 9.0 with 2N aqueous sodium hydroxide solution.

-

Wash the mixture twice with 20 ml portions of methylene chloride.

-

Adjust the aqueous layer to pH 0.5 with concentrated hydrochloric acid.

-

Saturate the aqueous layer with sodium chloride and extract three times with 20 ml portions of ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.[5][12]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-Chloro-3-oxobutyric acid and its esters stems from the multiple reactive sites within the molecule.

Caption: Reactive sites of 4-Chloro-3-oxobutyric acid.

Core Application: Stereoselective Ketone Reduction

The most significant application of 4-Chloro-3-oxobutyric acid esters (primarily the ethyl ester, COBE) is in the stereoselective reduction of the ketone to produce chiral 4-chloro-3-hydroxybutanoates.[13] These products, particularly ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) and its (S)-enantiomer, are invaluable intermediates in the pharmaceutical industry.[13][14]

This transformation is most effectively achieved using biocatalysis, employing carbonyl reductases from various microorganisms.[13][15][16] These enzymes, often NADPH-dependent, provide high yields and excellent enantioselectivity (>99% ee).[16][17]

Caption: Workflow for the biocatalytic reduction of COBE.

Protocol: Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)

This protocol is based on methodologies described for stereoselective reductions using whole-cell biocatalysts.[13][18]

1. Catalyst Preparation: Prepare recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH).

2. Reaction Setup:

-

Establish a two-phase system (e.g., n-butyl acetate and water) to overcome substrate instability and product inhibition in a purely aqueous medium.[19][20]

-

In the aqueous phase, suspend the whole-cell catalyst in a buffer (e.g., pH 6.5-7.0).

-

Add the cofactor (NADP⁺) and the substrate for the regeneration system (e.g., glucose).

3. Substrate Addition:

-

Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), in the organic solvent (n-butyl acetate).

-

Add the organic phase to the aqueous phase containing the catalyst.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

4. Monitoring and Workup:

-

Monitor the reaction progress by periodically sampling the organic phase and analyzing by gas chromatography (GC) or HPLC.

-

Upon completion, separate the organic layer.

-

The product, (R)-CHBE, can be isolated from the organic phase through distillation or chromatography.

Keystone Intermediate in Drug Development

The chiral alcohols derived from 4-Chloro-3-oxobutyric acid esters are critical for synthesizing pharmacologically valuable products.

-

(R)-CHBE: This is a versatile precursor for L-carnitine (used to treat carnitine deficiency), (R)-4-amino-3-hydroxybutyric acid (GABOB, an anticonvulsant), and the side chain of the blockbuster cholesterol-lowering drug, atorvastatin.[13][14][21]

-

(S)-CHBE: This enantiomer is also a key intermediate for various pharmaceuticals, including different HMG-CoA reductase inhibitors.[14][15]

The ability to produce these chiral building blocks with high optical purity via biocatalytic reduction makes 4-Chloro-3-oxobutyric acid and its esters highly sought-after starting materials.[22][23]

Safety, Handling, and Storage

Given its chemical nature as a chlorinated keto-acid, 4-Chloro-3-oxobutyric acid and its derivatives must be handled with appropriate care. Safety data for structurally related compounds provides a strong basis for handling procedures.[24][25][26]

-

Hazard Identification: The compound is expected to be corrosive and may cause severe skin and eye irritation or burns. It may be harmful if swallowed or inhaled.[24][25][26]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[25][27]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[24][26]

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25][26]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[27]

Conclusion

4-Chloro-3-oxobutyric acid is a molecule of significant synthetic importance, characterized by its multiple reactive functional groups and its crucial role in accessing high-value chiral intermediates. Its chemistry is dominated by the stereoselective reduction of its ketone function, a transformation that has been extensively optimized using biocatalytic methods. For researchers in drug discovery and process development, a thorough understanding of the properties, reactivity, and handling of this compound is essential for leveraging its full potential as a powerful synthetic tool.

References

-

Benchchem. 4-Chloro-3-oxobutyryl chloride | 41295-64-1.

-

LookChem. 4-Chloro-3-oxobutyric acid.

-

ChemBK. 4-chloro-3-oxobutyric acid.

-

Santa Cruz Biotechnology. Methyl 4-chloroacetoacetate | CAS 32807-28-6.

-

Sigma-Aldrich. Methyl 4-chloroacetoacetate 97 32807-28-6.

-

Pharmaffiliates. CAS No : 32807-28-6 | Product Name : Methyl 4-chloroacetoacetate.

-

ChemScene. 32807-28-6 | Methyl 4-chloro-3-oxobutanoate.

-

PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid.

-

CAS Common Chemistry. Methyl 4-chloroacetoacetate.

-

Alfa Chemistry. CAS 27807-84-7 4-Chloro-3-oxobutyric acid.

-

PMC - NIH. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.

-

ChemicalBook. 4-chloro-3-oxobutyric acid | 27807-84-7.

-

ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester.

-

PubChem - NIH. 4-Chloro-4-oxobutanoic acid | C4H5ClO3 | CID 13818649.

-

Spectrum Chemical. SAFETY DATA SHEET.

-

ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ResearchGate. Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae.

-

Google Patents. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.

-

Chemistry Steps. Keto Enol Tautomerization.

-

PubMed. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System.

-

PubMed. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes.

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.

-

Capot Chemical. MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid.

-

OpenStax. 22.1 Keto–Enol Tautomerism - Organic Chemistry.

-

PubMed. Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi.

-

PMC - NIH. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System.

-

Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

-

ChemicalBook. Ethyl 4-chloro-3-oxobutanoate(638-07-3).

-

ASM Journals. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasi.

-

MDPI. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water.

-

ECHEMI. 3-Chloro-γ-oxobenzenebutanoic acid SDS, 62903-14-4 Safety Data Sheets.

-

J-Stage. Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S).

-

ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.

-

SIELC Technologies. 4-Chloro-3-oxobutyric acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (S)-4-Chloro-3-Hydroxybutyronitrile for Chemical Research.

-

PubChem - NIH. 4-Chlorobutanoic acid | C4H7ClO2 | CID 12300.

-

ResearchGate. ¹³C-CP/MAS NMR spectra of compounds 4a (R = H), 4b (R = 2-F), 4c (R =....

-

BOC Sciences. CAS 27807-84-7 4-Chloro-3-oxobutyric acid.

-

SpectraBase. 4-Chloro-butyric acid, methyl ester - Optional[1H NMR] - Chemical Shifts.

-

SpectraBase. 4-Chloro-butyric acid, methyl ester.

-

BOC Sciences. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement.

-

PubChem. Butanoic acid, 4-chloro-3-oxo- | C4H5ClO3 | CID 119720.

Sources

- 1. chembk.com [chembk.com]

- 2. Butanoic acid, 4-chloro-3-oxo- | C4H5ClO3 | CID 119720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chloro-3-oxobutyric acid | 27807-84-7 [chemicalbook.com]

- 4. 4-Chloro-3-oxobutyric acid | SIELC Technologies [sielc.com]

- 5. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]

- 6. 4-Chloro-3-oxobutyric acid|lookchem [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]

- 22. Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. spectrumchemical.com [spectrumchemical.com]

- 25. fishersci.com [fishersci.com]

- 26. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 27. capotchem.com [capotchem.com]

An In-depth Technical Guide to 4-Chloro-3-oxobutyric Acid (CAS No. 27807-84-7): Synthesis, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

4-Chloro-3-oxobutyric acid, and more commonly its ethyl ester, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive α-chloro ketone and a carboxylic acid (or ester) moiety, allows for diverse chemical transformations, making it a valuable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its significant role in the development of chiral drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-oxobutyric acid is essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 27807-84-7 | [1][2] |

| Molecular Formula | C₄H₅ClO₃ | [2] |

| Molecular Weight | 136.53 g/mol | [3] |

| Appearance | White to off-white or pale yellow solid | [1][2] |

| Melting Point | 67-71 °C | [2] |

| Boiling Point | 284.8 °C (Predicted) | [3] |

| Density | 1.397 g/cm³ (Predicted) | [3] |

| pKa | 2.44 ± 0.32 (Predicted) | |

| Solubility | Soluble in polar solvents | [1] |

| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N | [2] |

Synthesis of 4-Chloro-3-oxobutyric Acid

The primary industrial route to 4-Chloro-3-oxobutyric acid involves a two-step process starting from diketene.

Step 1: Chlorination of Diketene to 4-Chloro-3-oxobutyryl chloride

The synthesis begins with the chlorination of diketene. This reaction is highly exothermic and requires careful control of the reaction conditions to minimize the formation of byproducts, such as 2,4-dichloroacetoacetyl chloride[4].

Caption: Synthesis of 4-Chloro-3-oxobutyryl chloride from diketene.

Experimental Protocol: Chlorination of Diketene (Illustrative)

-

A solution of diketene in an inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a cooling system.

-

Chlorine gas is bubbled through the solution at a controlled rate, maintaining a low temperature (typically below 0 °C) to manage the exothermic reaction.

-

The molar ratio of chlorine to diketene is carefully controlled to be near stoichiometric to maximize the yield of the desired product[4].

-

Upon completion of the reaction, the solvent can be removed under reduced pressure to yield crude 4-chloro-3-oxobutyryl chloride, which can be used directly in the next step or purified by distillation.

Step 2: Hydrolysis of 4-Chloro-3-oxobutyryl chloride

The resulting 4-chloro-3-oxobutyryl chloride is then hydrolyzed to afford 4-Chloro-3-oxobutyric acid. This is a standard conversion of an acyl chloride to a carboxylic acid.

Caption: Hydrolysis of 4-Chloro-3-oxobutyryl chloride.

Experimental Protocol: Hydrolysis (General Procedure)

-

4-Chloro-3-oxobutyryl chloride is added dropwise to a stirred vessel containing water, often cooled in an ice bath to control the exothermicity of the hydrolysis.

-

The reaction mixture is stirred until the hydrolysis is complete, which can be monitored by techniques such as TLC or the cessation of HCl evolution.

-

The aqueous solution is then typically extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-Chloro-3-oxobutyric acid.

-

The crude product can be further purified by recrystallization.

Chemical Reactivity and Stability

The chemical behavior of 4-Chloro-3-oxobutyric acid is dictated by the interplay of its three functional components: the carboxylic acid, the ketone, and the α-chloro group.

Stability and Decarboxylation

As a β-keto acid, 4-Chloro-3-oxobutyric acid is susceptible to decarboxylation, particularly upon heating. The presence of the electron-withdrawing ketone group at the β-position facilitates the loss of carbon dioxide through a cyclic transition state. This instability is a critical consideration in its synthesis, purification, and storage. To minimize degradation, it is advisable to store the compound at low temperatures (freezing is recommended) under an inert atmosphere.

Reactivity of the Functional Groups

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to amides, and reduction. Selective esterification can be achieved under Fischer esterification conditions[5].

-

Ketone: The ketone can be reduced to a secondary alcohol, which is a key transformation in the synthesis of many chiral pharmaceuticals. It can also participate in reactions such as enolate formation.

-

α-Chloro Ketone: This is a highly reactive moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. The α-hydrogens are acidic and can be removed by a base to form an enolate.

Intramolecular Reactivity and the Favorskii Rearrangement

The presence of an α-halo ketone and acidic α'-hydrogens (on the methylene group adjacent to the carboxylic acid) makes 4-Chloro-3-oxobutyric acid a potential substrate for the Favorskii rearrangement under basic conditions[6][7][8]. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a rearranged carboxylic acid derivative[9].

Caption: Generalized Favorskii rearrangement pathway.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common method for analyzing 4-Chloro-3-oxobutyric acid and its derivatives. A reverse-phase (RP) HPLC method using a C18 or similar column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) is effective[10][11][12].

Applications in Drug Development

The primary utility of 4-Chloro-3-oxobutyric acid and its esters lies in their role as precursors to chiral 4-chloro-3-hydroxybutyrate esters. The stereoselective reduction of the ketone is a critical step in the synthesis of numerous pharmaceuticals.

Asymmetric Reduction to Chiral Alcohols

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to either (R)- or (S)-ethyl 4-chloro-3-hydroxybutyrate (CHBE) is a well-established and highly valuable transformation. This is often achieved using biocatalysts, such as reductases from various microorganisms, which offer high enantioselectivity.

Caption: Asymmetric reduction of COBE to chiral CHBE.

Synthesis of Key Pharmaceutical Intermediates

The resulting chiral CHBE is a versatile intermediate for a range of valuable compounds:

-

(R)-CHBE is a precursor for the synthesis of L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and (R)-4-hydroxy-pyrrolidone.

-

(S)-CHBE is a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, such as atorvastatin[13].

The conversion of these chiral intermediates often involves nucleophilic displacement of the chloride, further functional group transformations of the ester, and/or cyclization reactions.

Safety and Handling

4-Chloro-3-oxobutyric acid and its derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. As an acidic and potentially corrosive substance, contact with skin and eyes should be avoided. Due to its thermal instability, it should be stored at low temperatures.

Conclusion

4-Chloro-3-oxobutyric acid is a highly functionalized and synthetically versatile molecule. Its importance in the pharmaceutical industry, particularly as a precursor to essential chiral building blocks, is well-established. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

NROChemistry. Favorskii Rearrangement. Available from: [Link]

-

Wikipedia. Favorskii rearrangement. Available from: [Link]

-

PubChem. Methyl 4-chloroacetoacetate. National Center for Biotechnology Information. Available from: [Link]

-

Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. Available from: [Link]

- Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Available from: [Link]

-

Organic Syntheses. 4. Available from: [Link]

- Google Patents. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.

-

SIELC Technologies. 4-Chloro-3-oxobutyric acid. Available from: [Link]

-

NIST WebBook. Butanoic acid, 4-chloro-. Available from: [Link]

-

SIELC Technologies. Ethyl 4-chloro-3-oxobutanoate. Available from: [Link]

-

YouTube. BY SIDE CHAIN CHLORINATION FOLLOWED BY HYDROLYSIS. Available from: [Link]

-

KMM. COA - 4-Chloro-3-Oxobutanoic Acid. Available from: [Link]

-

SIELC Technologies. 4-Chloro-3-oxobutyric acid. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. Available from: [Link]

-

PubChem. 4-Chloro-4-oxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Pharmaffiliates. CAS No : 27807-84-7 | Product Name : 4-Chloro-3-oxobutanoic acid. Available from: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

-

PubChem. 4-Chlorobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Beilstein Journals. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Available from: [Link]

-

PubChem. 4-Chloro-3-oxobutyryl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Available from: [Link]

Sources

- 1. CAS 27807-84-7: 4-Chloro-3-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. anaxlab.com [anaxlab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloro-3-oxobutyric acid|lookchem [lookchem.com]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Chloro-3-oxobutyric acid | SIELC Technologies [sielc.com]

- 12. 27807-84-7 Cas No. | 4-Chloro-3-oxobutanoic acid | Apollo [store.apolloscientific.co.uk]

- 13. Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base - Buchler GmbH [buchler-gmbh.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Chloro-3-oxobutyric acid, a halogenated β-keto acid, represents a molecule of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive α-chloro ketone and a carboxylic acid moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of 4-Chloro-3-oxobutyric acid, supported by methodologies for their determination and an exploration of its structural and stability aspects.

Molecular and General Physical Properties

4-Chloro-3-oxobutyric acid, also known as 4-chloroacetoacetic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClO₃ | [2] |

| Molecular Weight | 136.53 g/mol | [2] |

| CAS Number | 27807-84-7 | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 67-69 °C | [4] |

| Boiling Point | 284.8 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.397 g/cm³ (Predicted) | [4] |

| Flash Point | 126.1 °C | [2] |

| pKa | 2.44 ± 0.32 (Predicted) | [1] |

| LogP | -0.0719 | [5] |

These properties provide a foundational understanding of the compound's physical state and behavior under various conditions. The predicted values for boiling point and density are derived from computational models and should be considered as estimates until experimentally verified.

Experimental Determination of Physical Properties

Accurate determination of physical properties is crucial for the validation of a compound's identity and purity. The following section outlines standard experimental protocols applicable to 4-Chloro-3-oxobutyric acid.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range close to the literature value suggests high purity.

Caption: Workflow for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of 4-Chloro-3-oxobutyric acid is finely powdered using a mortar and pestle.

-

Capillary Loading: A capillary tube is sealed at one end. The open end is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

Solubility Profile

The solubility of 4-Chloro-3-oxobutyric acid in various solvents is a key parameter for its use in reactions, purification, and formulation. Due to the presence of a polar carboxylic acid group, it is expected to be soluble in polar solvents.[1]

Caption: A simple workflow for qualitative solubility testing.

-

Preparation: Place approximately 10-20 mg of 4-Chloro-3-oxobutyric acid into a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, diethyl ether) to the test tube.

-

Observation: Vigorously shake or vortex the test tube for 30 seconds.

-

Classification:

-

Soluble: If the solid completely dissolves to form a clear, homogeneous solution.

-

Partially Soluble: If some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: If the solid does not appear to dissolve.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

-CH₂- (adjacent to C=O): A singlet or a slightly broadened peak is expected around 3.5-4.0 ppm. The chemical shift is influenced by the adjacent carbonyl group.

-

-CH₂Cl (alpha to C=O): A singlet is expected further downfield, likely in the range of 4.2-4.7 ppm, due to the deshielding effects of both the chlorine atom and the carbonyl group.

-

-COOH (carboxylic acid proton): A broad singlet is expected at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

The presence of keto-enol tautomerism, common in β-keto acids, could lead to the appearance of additional, smaller signals corresponding to the enol form.[6][7] The enol form would exhibit a vinyl proton signal and an enolic hydroxyl proton signal.

-

-CH₂- (adjacent to C=O): Expected in the range of 40-50 ppm.

-

-CH₂Cl (alpha to C=O): Expected in the range of 45-55 ppm.

-

C=O (ketone): A signal in the downfield region, typically around 195-205 ppm.

-

C=O (carboxylic acid): Another downfield signal, generally in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H stretch (carboxylic acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. The two carbonyl stretches may overlap.

-

C-O stretch (carboxylic acid): A medium to strong absorption in the 1200-1300 cm⁻¹ region.

-

C-Cl stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 4-Chloro-3-oxobutyric acid (136.53 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z 136 (for ³⁵Cl) and a peak at m/z 138 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO₂, H₂O, Cl, and cleavage adjacent to the carbonyl groups.

Synthesis and Purification

A reliable method for the synthesis and purification of 4-Chloro-3-oxobutyric acid is essential for obtaining high-quality material for research. While a direct synthesis is not widely reported, a plausible route involves the hydrolysis of its corresponding esters, which are more commonly synthesized.

Synthetic Pathway

A common industrial method for producing esters of 4-chloroacetoacetic acid involves the chlorination of diketene followed by esterification.[8][9] The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.

Caption: A proposed synthetic pathway to 4-Chloro-3-oxobutyric acid.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: Identify a suitable solvent or solvent pair in which 4-Chloro-3-oxobutyric acid is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals to remove any residual solvent.

Stability and Handling

4-Chloro-3-oxobutyric acid, as a β-keto acid, is susceptible to decarboxylation upon heating, which results in the loss of carbon dioxide.[10][11][12] This instability should be considered during storage and in reactions conducted at elevated temperatures. The presence of the α-chloro ketone functionality also warrants careful handling due to its potential reactivity and biological activity.

Storage Recommendations:

To ensure stability, 4-Chloro-3-oxobutyric acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible substances such as strong bases and oxidizing agents.[13]

Conclusion

This technical guide has provided a detailed overview of the physical properties of 4-Chloro-3-oxobutyric acid, encompassing its molecular characteristics, experimental determination of physical constants, spectroscopic signatures, synthetic considerations, and stability. A thorough understanding of these properties is fundamental for any researcher or scientist working with this versatile chemical intermediate. The provided protocols and predicted data serve as a valuable resource for the safe and effective utilization of 4-Chloro-3-oxobutyric acid in the laboratory and in the development of new chemical entities.

References

- CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google Patents.

- CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4 ... - Google Patents.

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. Available at: [Link]

-

THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS - ACS Publications. Available at: [Link]

-

Decarboxylation Of Beta Keto Acid - Allen. Available at: [Link]

-

Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids - JoVE. Available at: [Link]

- CN118063318A - Continuous synthesis method of 4-chloroacetoacetic acid ethyl ester - Google Patents.

-

Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem - NIH. Available at: [Link]

- US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents.

-

4-Chloro-3-oxobutyric acid - SIELC Technologies. Available at: [Link]

- CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester - Google Patents.

-

Decarboxylation of beta-keto carboxylic acids - Master Organic Chemistry. Available at: [Link]

-

4-chloro-3-oxobutyric acid - ChemBK. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Available at: [Link]

-

4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262 - PubChem. Available at: [Link]

-

An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Available at: [Link]

-

Recrystallization and Crystallization. Available at: [Link]

-

4-Chloro-3-oxobutyric acid - LookChem. Available at: [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. Available at: [Link]

-

Butanoic acid, 4-chloro- - the NIST WebBook. Available at: [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. Available at: [Link]

-

Purification by Recrystallization - CUNY. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct - ERIC. Available at: [Link]

-

4-Chlorobutyric acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Butanoic acid, 4-chloro-3-oxo- | C4H5ClO3 | CID 119720 - PubChem. Available at: [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions - YouTube. Available at: [Link]

Sources

- 1. CAS 27807-84-7: 4-Chloro-3-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-chloro-3-oxobutyric acid | 27807-84-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 4-Chloro-3-oxobutyric acid | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 9. CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 10. aklectures.com [aklectures.com]

- 11. Decarboxylation Of Beta Keto Acid [allen.in]

- 12. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 13. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Introduction: The Synthetic Utility and Inherent Instability of 4-Chloro-3-oxobutyric Acid

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-3-oxobutyric acid is a valuable bifunctional molecule in organic synthesis, prized for its dual reactivity. The presence of a β-keto acid moiety and an α-chloro ketone functionality makes it a versatile building block, particularly in the synthesis of complex pharmaceutical intermediates. Its applications include the construction of heterocyclic systems and the introduction of key structural motifs in drug candidates. However, the very features that make this compound synthetically attractive also render it inherently unstable. This guide provides a comprehensive overview of the chemical liabilities of 4-Chloro-3-oxobutyric acid, details its primary degradation pathways, and establishes a set of field-proven best practices for its storage and handling to ensure its integrity in research and development settings.

Part 1: Understanding the Core Chemical Liabilities

The instability of 4-Chloro-3-oxobutyric acid is not arbitrary; it is a direct consequence of its molecular architecture. Two primary degradation pathways dominate its chemistry under ambient or non-ideal conditions: decarboxylation and hydrolysis. Understanding the causality behind these pathways is critical for developing effective stabilization strategies.

The Predominant Degradation Pathway: Decarboxylation

As a β-keto acid, 4-Chloro-3-oxobutyric acid is highly susceptible to decarboxylation, the loss of carbon dioxide from the carboxyl group.[1][2] This process is significantly more facile than for simple carboxylic acids because the ketone at the β-position provides a low-energy mechanistic pathway for the reaction to proceed.[2]

Mechanism: The decarboxylation of β-keto acids proceeds through a concerted, six-membered cyclic transition state.[1][3][4] This intramolecular rearrangement allows for the transfer of the acidic proton to the keto oxygen, leading to the formation of an enol intermediate and the concurrent elimination of CO2. The resulting enol rapidly tautomerizes to the more stable ketone, 3-chloro-2-propanone.[1][4]

Causality:

-

Heat: This is the most significant catalyst for decarboxylation. Even moderate heating can readily initiate the process.[1][5]

-

Acidic Conditions: The presence of acid promotes the protonated state of the carboxylic acid, which is the form that undergoes this cyclic rearrangement. The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base (the carboxylate anion).[6]

The Secondary Degradation Pathway: Hydrolysis

The C-Cl bond in 4-Chloro-3-oxobutyric acid is an alkyl chloride bond, making it susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water.[7][8] This reaction replaces the chlorine atom with a hydroxyl group, yielding 3,4-dihydroxy-2-butanone.

Mechanism: Hydrolysis of alkyl halides can proceed via either an SN1 or SN2 mechanism.[8][9][10] For this primary alkyl chloride, an SN2 mechanism is likely, where a water molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine. However, the presence of the adjacent carbonyl group can influence the reaction pathway.

Causality:

-

Moisture: The presence of water is the primary requirement for this degradation pathway. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11]

-

pH: Hydrolysis can be accelerated under both acidic and basic conditions. Basic conditions, in particular, introduce a stronger nucleophile (hydroxide ion), which increases the reaction rate.[7][8]

Part 2: A Self-Validating Protocol for Storage and Handling

To preserve the integrity of 4-Chloro-3-oxobutyric acid, a multi-faceted approach to storage and handling is required. The following recommendations form a self-validating system: by controlling these parameters, you inherently minimize the opportunities for degradation.

Quantitative Data Summary

| Property | Value | Significance for Stability |

| Molecular Formula | C4H5ClO3 | Indicates the presence of reactive functional groups. |

| Molecular Weight | 136.53 g/mol | Foundational data for experimental calculations. |

| Melting Point | 67-69 °C | Low melting point suggests sensitivity to heat. |

| Appearance | Crystalline solid | Changes in appearance (e.g., discoloration, clumping) can indicate degradation or moisture absorption. |

| Primary Instability | Decarboxylation | Driven by heat and acidic pH.[1][6] |

| Secondary Instability | Hydrolysis | Driven by moisture.[8][9] |

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C or below. [12] | Drastically reduces the rate of both decarboxylation and hydrolysis. Similar β-keto acids show significantly improved stability at -80°C.[6] |

| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting the hydrolysis pathway.[12] |

| Container | Tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |

| pH (for solutions) | Neutral to slightly alkaline (pH 7.0-8.0). | Stabilizes the compound in its deprotonated carboxylate form, which is less prone to decarboxylation.[6] |

| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. [13] | These materials can catalyze or participate in degradation reactions. |

Handling Protocol: Minimizing Degradation During Use

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

-

Minimize Exposure: Weigh out the required amount quickly and reseal the container promptly.

-

Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. If an aqueous solution is necessary, use a buffer at a neutral to slightly alkaline pH and prepare it fresh before use.

-

Temperature Control: Keep solutions cold (on an ice bath) if they are to be used over several hours. Avoid heating solutions unless it is a required step in a reaction, and be aware that degradation will occur.

Part 3: Experimental Workflow for Stability Assessment

To empirically determine the stability of 4-Chloro-3-oxobutyric acid under your specific experimental conditions, a formal stability study is recommended.

Detailed Protocol:

-

Sample Preparation: Prepare solutions of 4-Chloro-3-oxobutyric acid at a known concentration (e.g., 1 mg/mL) in various matrices relevant to your work (e.g., water, pH 5 buffer, pH 7.4 buffer, methanol).

-

Incubation: Aliquot these solutions into separate vials for each time point and condition. Store them at a range of temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C to simulate stress).

-

Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48, and 168 hours), remove one aliquot from each condition. Immediately quench any further degradation by freezing at -80°C or by mixing with a strong organic solvent if compatible with your analytical method.

-

Quantification: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining 4-Chloro-3-oxobutyric acid.

-

Data Interpretation: Plot the percentage of the initial concentration remaining against time for each condition. This will provide a clear visual and quantitative measure of the compound's stability under different scenarios.

Conclusion

4-Chloro-3-oxobutyric acid is a powerful synthetic tool whose utility is balanced by its inherent chemical instability. The primary degradation routes of decarboxylation and hydrolysis are mechanistically well-understood and can be effectively mitigated through rigorous control of storage and handling conditions. By implementing the recommendations in this guide—specifically, low-temperature storage under an inert atmosphere and careful handling to exclude moisture—researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Title: Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids Source: JoVE URL: [Link]

-

Title: Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

-

Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

-

Title: 9.4: β-Ketoacids Decarboxylate Source: Chemistry LibreTexts URL: [Link]

-

Title: Formation of stable chlorinated hydrocarbons in weathering plant material Source: PubMed URL: [Link]

-

Title: Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material Source: Science URL: [Link]

-

Title: Decarboxylation Source: Chemistry Steps URL: [Link]

-

Title: Chlorinated Hydrocarbons Source: Stanford Synchrotron Radiation Lightsource URL: [Link]

-

Title: Reaction of Alkyl Halides Experiment Source: PraxiLabs URL: [Link]

-

Title: Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications Source: PraxiLabs URL: [Link]

-

Title: The SN1 Reaction of Alkyl Halides with Water Source: Chemistry Steps URL: [Link]

-

Title: Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material Source: ResearchGate URL: [Link]

-

Title: Alkyl Halide Reactivity Source: MSU chemistry URL: [Link]

-

Title: The effect of organic loads on stability of various chlorine-based sanitisers Source: ResearchGate URL: [Link]

-

Title: Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters Source: AK Lectures URL: [Link]

-

Title: Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid Source: PrepChem.com URL: [Link]

-

Title: MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid Source: Capot Chemical URL: [Link]

-

Title: 4-Chloro-3-oxobutyric acid Source: LookChem URL: [Link]

-

Title: Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 Source: PubMed URL: [Link]

-

Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]

- Title: CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid Source: Google Patents URL

- Title: US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester Source: Google Patents URL

-

Title: Synthesis of β-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]

-

Title: Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasi Source: ASM Journals URL: [Link]

-

Title: Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System Source: ResearchGate URL: [Link]

-

Title: CAS No : 638-07-3 | Product Name : Ethyl 4-Chloroacetoacetate Source: Pharmaffiliates URL: [Link]

-

Title: Convergence of degradation pathways for aromatic and chloroaromatic... Source: ResearchGate URL: [Link]

-

Title: Pathways for 3-chloro- and 4-chlorobenzoate degradationin Pseudomonas aeruginosa 3mT Source: Indian Academy of Sciences URL: [Link]

-

Title: Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 Source: NIH URL: [Link]

-

Title: Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN Source: PMC - NIH URL: [Link]

Sources

- 1. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. savemyexams.com [savemyexams.com]

- 8. praxilabs.com [praxilabs.com]

- 9. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]

- 10. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 27807-84-7|4-Chloro-3-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 13. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid Derivatives

This guide provides an in-depth exploration of the synthetic methodologies for producing 4-chloro-3-oxobutyric acid and its derivatives, which are pivotal intermediates in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate both laboratory-scale synthesis and process development.

Strategic Importance of 4-Chloro-3-oxobutyric Acid Derivatives